An In-depth Technical Guide to Boc-3-bromo-D-phenylalanine: Chemical Properties and Structure
An In-depth Technical Guide to Boc-3-bromo-D-phenylalanine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-α-(tert-butoxycarbonyl)-3-bromo-D-phenylalanine (Boc-3-bromo-D-phenylalanine). This synthetic amino acid is a valuable building block in medicinal chemistry and drug discovery, offering unique opportunities for the design and synthesis of novel peptides, peptidomimetics, and other therapeutic agents.
Chemical Structure and Identifiers
Boc-3-bromo-D-phenylalanine is a derivative of the natural amino acid D-phenylalanine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and a bromine atom is substituted at the meta-position (C3) of the phenyl ring.
| Identifier | Data |
| IUPAC Name | (2R)-3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Molecular Formula | C₁₄H₁₈BrNO₄ |
| Molecular Weight | 344.2 g/mol [1][2] |
| CAS Number | Not available for D-enantiomer (L-enantiomer: 82278-73-7[1][2]) |
| Canonical SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O |
| InChI Key | FBUDYESOPLBQIR-LLVKDONJSA-N (inferred from L-enantiomer and D-phenylalanine) |
Chemical Structure Diagram:
Caption: 2D structure of Boc-3-bromo-L-phenylalanine. The D-enantiomer has the opposite stereochemistry at the alpha-carbon.
Physicochemical Properties
The physicochemical properties of Boc-3-bromo-D-phenylalanine are crucial for its handling, storage, and application in chemical synthesis. While specific experimental data for the D-enantiomer is limited, the following table provides a summary based on available information for the L-enantiomer and related compounds.
| Property | Value | Source/Comment |
| Appearance | White to off-white powder | Based on L-enantiomer[1] |
| Melting Point | Estimated 85-95 °C | Based on unsubstituted Boc-D-phenylalanine (85-88 °C)[3] and other 3-substituted analogs. |
| Optical Rotation [α]D | Expected negative value | Unsubstituted Boc-D-phenylalanine is -25±1° (c=1 in ethanol)[4]. The bromo-substituent will alter the magnitude. |
| Solubility | Slightly soluble in water[5]; Soluble in methanol, dichloromethane, and DMF. | Based on L-enantiomer and general solubility of Boc-protected amino acids. |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of Boc-3-bromo-D-phenylalanine. The following are expected spectral characteristics based on the analysis of its structural analogs.
¹H NMR (Proton Nuclear Magnetic Resonance)
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Boc (t-butyl) | ~1.4 | Singlet (9H) |
| β-CH₂ | 2.9 - 3.2 | Multiplet (2H) |
| α-CH | 4.3 - 4.6 | Multiplet (1H) |
| NH | ~5.0 | Doublet (or broad singlet) (1H) |
| Aromatic CH | 7.1 - 7.5 | Multiplet (4H) |
| Carboxylic Acid OH | >10 | Broad Singlet (1H) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Carbon | Expected Chemical Shift (δ, ppm) |
| Boc (CH₃) | ~28 |
| β-CH₂ | ~38 |
| α-CH | ~55 |
| Boc (quaternary C) | ~80 |
| Aromatic C-Br | ~122 |
| Aromatic CH | 125 - 135 |
| Aromatic quaternary C | ~140 |
| C=O (Boc) | ~155 |
| C=O (Carboxylic Acid) | ~175 |
FTIR (Fourier-Transform Infrared) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (amide) | 3300 - 3400 |
| C-H Stretch (aromatic and aliphatic) | 2850 - 3100 |
| C=O Stretch (carboxylic acid) | 1700 - 1725 |
| C=O Stretch (carbamate) | 1680 - 1700 |
| C-N Stretch | 1200 - 1300 |
| C-Br Stretch | 500 - 600 |
Mass Spectrometry (MS)
In electrospray ionization (ESI) mass spectrometry, Boc-3-bromo-D-phenylalanine is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 345.0 and a sodium adduct [M+Na]⁺ at m/z 367.0. The presence of bromine will result in a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units.
Experimental Protocols
Synthesis of Boc-3-bromo-D-phenylalanine
The synthesis of Boc-3-bromo-D-phenylalanine typically involves two main steps: the synthesis of 3-bromo-D-phenylalanine followed by the protection of the amino group with a Boc group.
Step 1: Synthesis of 3-bromo-D-phenylalanine (General Approach)
A common route for the synthesis of halogenated phenylalanine analogs is the Erlenmeyer-Plöchl reaction, followed by reduction and resolution.
-
Materials: 3-bromobenzaldehyde, N-acetylglycine, acetic anhydride, sodium acetate, sodium amalgam (or catalytic hydrogenation setup), and resolving agent (e.g., a chiral acid or enzyme).
-
Procedure:
-
Azlactone Formation: 3-bromobenzaldehyde is condensed with N-acetylglycine in the presence of acetic anhydride and a weak base like sodium acetate to form the corresponding azlactone.
-
Hydrolysis: The azlactone is hydrolyzed with a mild base to yield α-acetamido-3-bromocinnamic acid.
-
Reduction: The double bond and the acetyl group are reduced to give racemic 3-bromo-DL-phenylalanine. This can be achieved using sodium amalgam or through catalytic hydrogenation.
-
Resolution: The racemic mixture is resolved into its D- and L-enantiomers using a chiral resolving agent or through enzymatic resolution.
-
Step 2: Boc Protection of 3-bromo-D-phenylalanine
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Materials: 3-bromo-D-phenylalanine, di-tert-butyl dicarbonate (Boc₂O), a suitable base (e.g., sodium hydroxide, triethylamine), and a solvent system (e.g., 1,4-dioxane/water or dichloromethane).
-
Procedure:
-
Dissolve 3-bromo-D-phenylalanine in the chosen solvent system with the base.
-
Cool the solution in an ice bath.
-
Slowly add a solution of Boc₂O in the organic solvent.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with a weak acid (e.g., citric acid or KHSO₄) to a pH of 2-3.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization.
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Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Boc-3-bromo-D-phenylalanine can be incorporated into peptide sequences using standard Boc-SPPS protocols.
-
Materials: Boc-protected amino acids, a suitable solid support (e.g., Merrifield resin), a coupling agent (e.g., DCC/HOBt or HBTU/DIEA), a deprotection reagent (trifluoroacetic acid, TFA), and a neutralization reagent (diisopropylethylamine, DIEA).
-
General Procedure:
-
Resin Swelling: Swell the resin in a suitable solvent like dichloromethane (DCM).
-
Deprotection: Remove the Boc protecting group from the resin-bound amino acid with a solution of TFA in DCM.
-
Neutralization: Neutralize the resulting free amine with a solution of DIEA in DCM.
-
Coupling: Activate the carboxylic acid of Boc-3-bromo-D-phenylalanine with a coupling agent and add it to the resin. Allow the coupling reaction to proceed to completion.
-
Washing: Wash the resin thoroughly with DCM and DMF.
-
Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acids in the peptide sequence.
-
Applications in Drug Discovery and Development
Boc-3-bromo-D-phenylalanine is a versatile building block in drug discovery due to the unique properties conferred by the bromine atom and the D-configuration of the amino acid.
-
Peptide and Peptidomimetic Design: Incorporation of this unnatural amino acid can enhance the metabolic stability of peptides by making them resistant to enzymatic degradation. The D-configuration can also influence the peptide's conformation and binding affinity to its target.
-
Structure-Activity Relationship (SAR) Studies: The bromo-phenyl moiety can be used to probe the binding pocket of a target protein or enzyme, providing valuable information for optimizing the potency and selectivity of a lead compound.[6]
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Synthetic Handle for Further Modification: The bromine atom serves as a versatile synthetic handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6] This allows for the introduction of a wide range of substituents on the phenyl ring, enabling the creation of diverse chemical libraries for high-throughput screening.
Logical Workflow for Application in Drug Discovery:
References
- 1. chemimpex.com [chemimpex.com]
- 2. N-Boc-3-bromo-L-phenylalanine, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. Boc-D-Phenylalanine | CymitQuimica [cymitquimica.com]
- 4. Boc- D -Phe-OH = 99.0 TLC sum of enantiomers 18942-49-9 [sigmaaldrich.com]
- 5. N-Boc-3-bromo-L-phenylalanine, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. benchchem.com [benchchem.com]
